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Compound of Interest

Compound Name: 4-Aminomethylphenylacetic acid

Cat. No.: B073130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
Aminomethylphenylacetic acid (molecular formula C₉H₁₁NO₂, molecular weight 165.19 g/mol

).[1] Due to the limited availability of published experimental spectra for this specific compound,

the data presented herein is a combination of predicted values and analysis based on

structurally analogous compounds. This document aims to serve as a valuable resource for the

identification and characterization of 4-Aminomethylphenylacetic acid in a laboratory setting.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-Aminomethylphenylacetic acid.

¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

H-a ~7.2 - 7.4 d 2H

H-b ~7.2 - 7.4 d 2H

H-c ~3.8 - 4.0 s 2H

H-d ~3.6 s 2H

H-e ~1.5 - 2.5 (broad) s 2H

H-f ~10.0 - 12.0 (broad) s 1H

Predicted in a polar aprotic solvent like DMSO-d₆. Chemical shifts are referenced to

tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Chemical Shift (δ, ppm)

C-1 ~172 - 174

C-2 ~40 - 42

C-3 ~135 - 137

C-4, C-8 ~129 - 131

C-5, C-7 ~128 - 130

C-6 ~140 - 142

C-9 ~45 - 47

Predicted in a polar aprotic solvent like DMSO-d₆. Chemical shifts are referenced to TMS at 0

ppm.

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Description

3300 - 3500 N-H
Primary amine stretch (two

bands)

2500 - 3300 O-H
Carboxylic acid stretch (very

broad)

2850 - 3000 C-H Aromatic and aliphatic stretch

~1700 C=O
Carboxylic acid carbonyl

stretch

1550 - 1650 N-H Primary amine bend

1600, 1450 C=C Aromatic ring stretch

1200 - 1350 C-N Aromatic amine stretch

Predicted for a solid sample (e.g., KBr pellet or ATR).

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Ion

165 [M]⁺ (Molecular Ion)

148 [M - NH₃]⁺

120 [M - COOH]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Predicted for Electron Ionization (EI) mass spectrometry.

Experimental Protocols
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The following are generalized protocols for acquiring the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-Aminomethylphenylacetic acid in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

Internal Standard: Add a small amount of an internal reference standard, such as

tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

Acquire a ¹H NMR spectrum to determine proton chemical shifts, multiplicities, and

integration.

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural

elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle.

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a

transparent pellet.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:
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Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the instrument and acquire the IR spectrum, typically in the range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques

for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition:

Acquire a full scan mass spectrum to determine the molecular weight and identify the

molecular ion peak.

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain

fragmentation data, which aids in structural confirmation.

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a small

molecule like 4-Aminomethylphenylacetic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Aminomethylphenylacetic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073130#4-aminomethylphenylacetic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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